5-Mercaptomethyltetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

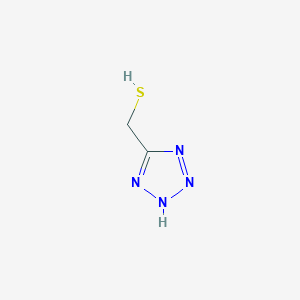

5-Mercaptomethyltetrazole, also known as this compound, is a useful research compound. Its molecular formula is C2H4N4S and its molecular weight is 116.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibiotic Synthesis

5-Mercaptomethyltetrazole is notably used as an intermediate in the synthesis of various cephalosporin antibiotics, such as cefoperazone and cefamandole. These antibiotics are critical in treating bacterial infections due to their broad-spectrum activity. The compound's role as an impurity in cefoperazone highlights its significance in pharmaceutical formulations .

Biological Activity

Research has shown that this compound can influence biological processes. In animal models, it has been observed to increase prothrombin time while decreasing plasma factor VII and prothrombin levels in vitamin K-deficient rats, indicating potential applications in anticoagulant therapy .

Chemical Properties and Reactivity

Photochemical Transformations

The compound exhibits rich photochemical reactivity. Studies indicate that upon UV irradiation, this compound undergoes transformations leading to various products, including methyl isothiocyanate and azide derivatives. This reactivity can be harnessed in synthetic organic chemistry for developing new compounds .

Coordination Chemistry

As a heterocyclic thiol, this compound acts as a ligand in coordination chemistry. It forms complexes with metals like lead(II), which can be studied to understand the geometry and stereochemical behavior of these complexes. This application is crucial for developing new materials with specific electronic properties .

Material Science Applications

Nanoparticle Synthesis

Recent advancements have utilized this compound in the synthesis of nanoparticles, particularly those containing gold. A novel gold complex synthesized using this compound demonstrated cytotoxic activity against cancer cells, indicating potential applications in targeted drug delivery systems and cancer therapy .

Modification of Silica Particles

The compound has also been employed in modifying mesoporous silica particles (e.g., MSU-2 and SBA-15). This modification enhances the material's properties for applications in catalysis and drug delivery systems, showcasing the versatility of this compound in material science .

Summary Table of Applications

Case Study 1: Synthesis of Antibiotics

A comprehensive study on the synthesis of cefoperazone highlighted the role of this compound as a key intermediate. The study detailed the reaction pathways and conditions necessary for effective antibiotic production, emphasizing the compound's importance in pharmaceutical manufacturing.

Case Study 2: Photochemical Behavior

Research investigating the photochemical behavior of tetrazoles demonstrated that this compound undergoes significant changes upon UV exposure. The study utilized FT-IR spectroscopy to analyze the resulting products and provided insights into potential synthetic routes for novel compounds derived from this tetrazole derivative.

Propriétés

Formule moléculaire |

C2H4N4S |

|---|---|

Poids moléculaire |

116.15 g/mol |

Nom IUPAC |

2H-tetrazol-5-ylmethanethiol |

InChI |

InChI=1S/C2H4N4S/c7-1-2-3-5-6-4-2/h7H,1H2,(H,3,4,5,6) |

Clé InChI |

UANUEMSFWMEFRQ-UHFFFAOYSA-N |

SMILES canonique |

C(C1=NNN=N1)S |

Synonymes |

5-mercaptomethyltetrazole |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.